

4-Pyrimidinethiol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Pyrimidinethiol**

Cat. No.: **B074162**

[Get Quote](#)

4-Pyrimidinethiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of **4-Pyrimidinethiol**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific isomer, this document also draws upon information from closely related pyrimidinethiol derivatives to provide insights into its potential synthesis, reactivity, and biological significance.

Core Compound Identification

The fundamental properties of **4-Pyrimidinethiol** are summarized below, providing essential information for its identification and use in a laboratory setting.

Property	Value
CAS Number	133039-82-4
Molecular Formula	C ₄ H ₄ N ₂ S
Molecular Weight	112.15 g/mol

Synthesis and Experimental Protocols

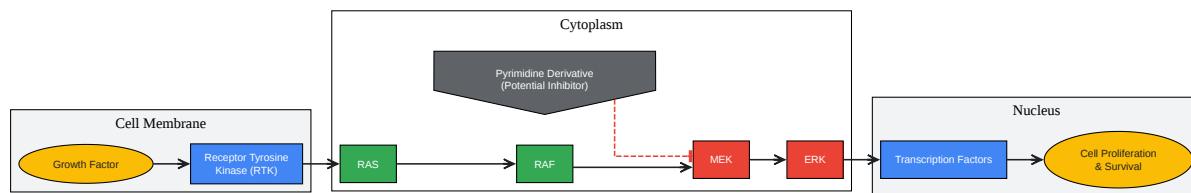
While specific experimental protocols for the synthesis of **4-Pyrimidinethiol** are not readily available in published literature, a general approach can be inferred from established methods for analogous pyrimidinethiol compounds. A common synthetic route involves the cyclocondensation of a β -dicarbonyl compound or its equivalent with thiourea.

General Protocol for Pyrimidinethiol Synthesis:

A widely applicable method for the synthesis of pyrimidinethiols involves the reaction of a 1,3-dielectrophile with thiourea. For the synthesis of **4-Pyrimidinethiol**, a potential precursor would be a 3-oxo-propanal derivative or a related species.

Illustrative Experimental Procedure:

- **Reaction Setup:** To a solution of an appropriate β -ketoester or a related 1,3-dicarbonyl compound in a suitable solvent such as ethanol, an equimolar amount of thiourea is added.
- **Base-catalyzed Condensation:** A base, for instance, sodium ethoxide, is introduced to the mixture to catalyze the condensation reaction.
- **Reflux:** The reaction mixture is heated under reflux for a period of 3 to 4 hours, with the progress being monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
- **Purification:** The resulting precipitate, the pyrimidinethiol product, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

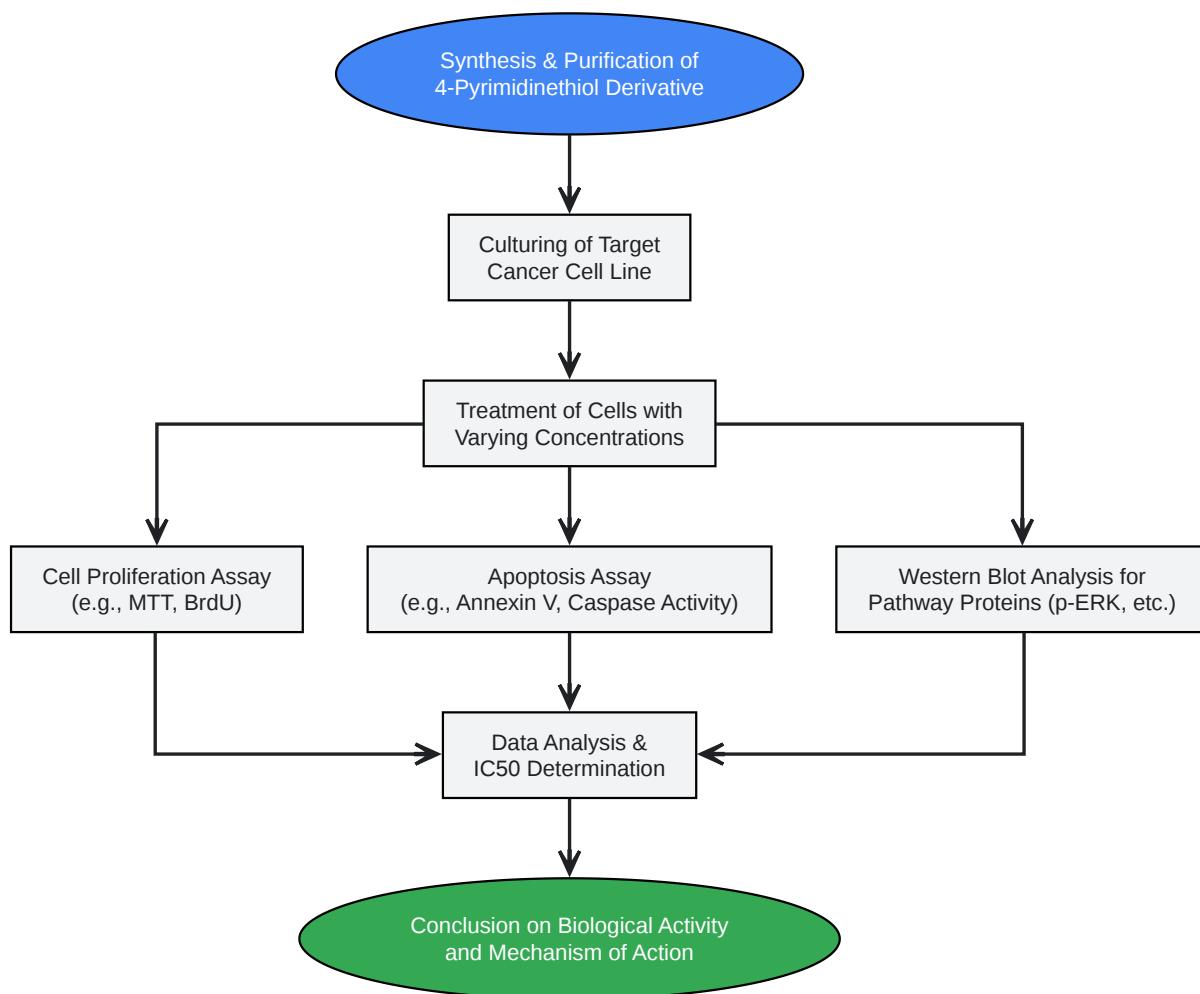

Potential Biological Significance and Signaling Pathways

Although no specific signaling pathway involvement for **4-Pyrimidinethiol** has been documented, various pyrimidine derivatives have been shown to exhibit significant biological activities. For instance, certain 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivatives have been found to inhibit cancer cell proliferation by suppressing the MEK/ERK signaling pathway^[1].

This pathway is a critical regulator of cell growth and survival, and its inhibition is a key target in cancer therapy.

The potential for **4-Pyrimidinethiol** and its derivatives to modulate such pathways warrants further investigation. The pyrimidine core, coupled with the reactive thiol group, provides a scaffold for the design of novel therapeutic agents.

Below is a generalized representation of a signaling pathway that pyrimidine derivatives have been shown to modulate.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the MEK/ERK signaling pathway by a pyrimidine derivative.

Experimental Workflow for Activity Screening

To assess the biological activity of **4-Pyrimidinethiol** or its derivatives, a structured experimental workflow is essential. This typically involves *in vitro* assays to determine the compound's effect on specific cellular processes.

[Click to download full resolution via product page](#)

Caption: A typical workflow for screening the anticancer activity of a novel compound.

In conclusion, while **4-Pyrimidinethiol** itself is not extensively characterized in the scientific literature, its core structure is a valuable starting point for the development of novel compounds with potential applications in pharmacology and materials science. The methodologies and biological insights from related pyrimidinethiol derivatives provide a solid foundation for future research and development efforts centered on this promising chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Pyrimidinethiol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074162#4-pyrimidinethiol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com